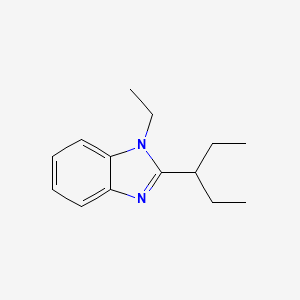
1-ETHYL-2-(1-ETHYLPROPYL)-1H-1,3-BENZIMIDAZOLE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ETHYL-2-(1-ETHYLPROPYL)-1H-1,3-BENZIMIDAZOLE is an organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agriculture, and material science
Vorbereitungsmethoden
The synthesis of 1-ETHYL-2-(1-ETHYLPROPYL)-1H-1,3-BENZIMIDAZOLE typically involves multi-step organic reactions. One common method is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The introduction of the ethyl and ethylpropyl groups can be achieved through alkylation reactions using appropriate alkyl halides in the presence of a base. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
1-ETHYL-2-(1-ETHYLPROPYL)-1H-1,3-BENZIMIDAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzimidazole ring are replaced by other groups using reagents like halogens or nitro compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Wissenschaftliche Forschungsanwendungen
1-ETHYL-2-(1-ETHYLPROPYL)-1H-1,3-BENZIMIDAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound may exhibit biological activities such as antimicrobial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient in medications targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-ETHYL-2-(1-ETHYLPROPYL)-1H-1,3-BENZIMIDAZOLE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
1-ETHYL-2-(1-ETHYLPROPYL)-1H-1,3-BENZIMIDAZOLE can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole: The parent compound with no substituents, used as a reference for studying the effects of different substituents on biological activity.
2-Methyl-1H-benzimidazole: A derivative with a methyl group at the 2-position, known for its antifungal properties.
5,6-Dimethyl-1H-benzimidazole: A compound with methyl groups at the 5 and 6 positions, used in the synthesis of vitamin B12 analogs.
1-Ethyl-2-methyl-1H-benzimidazole: A similar compound with an ethyl and a methyl group, used in various chemical and biological studies.
The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives.
Eigenschaften
IUPAC Name |
1-ethyl-2-pentan-3-ylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-4-11(5-2)14-15-12-9-7-8-10-13(12)16(14)6-3/h7-11H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJFNGKIXQNCJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NC2=CC=CC=C2N1CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B5839949.png)



![2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5839967.png)
![3-amino-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,6-triene-5-thione](/img/structure/B5839971.png)
![4-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5839977.png)
![4-tert-butyl-N'-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5839978.png)

![N,N-diethyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5839987.png)
![alpha-[[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-yl]thio]acetophenone](/img/structure/B5839992.png)
![N-{5-[2-(4-morpholinyl)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5840000.png)
![ETHYL 2-{[4-METHYL-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE](/img/structure/B5840010.png)
